molecular formula C12H4N6O12 B13731845 2,2',4,4',6,6'-Hexanitrobiphenyl CAS No. 4433-16-3

2,2',4,4',6,6'-Hexanitrobiphenyl

Cat. No.: B13731845
CAS No.: 4433-16-3
M. Wt: 424.19 g/mol
InChI Key: PJTZYMXZEQWUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 2,2’,4,4’,6,6’-Hexanitrobiphenyl typically involves nitration reactions. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the complete nitration of the biphenyl . Industrial production methods may involve continuous processes to enhance yield and efficiency .

Chemical Reactions Analysis

2,2’,4,4’,6,6’-Hexanitrobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal hydrides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’,4,4’,6,6’-Hexanitrobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6,6’-Hexanitrobiphenyl involves its interaction with molecular targets and pathways. The compound’s high nitrogen content and nitro groups play a crucial role in its reactivity. The primary reactions include the dissociation of C–NO₂ bonds and nitro-nitrite isomerization . These reactions lead to the formation of various intermediates and products, influencing its overall effects.

Comparison with Similar Compounds

2,2’,4,4’,6,6’-Hexanitrobiphenyl can be compared with other similar compounds, such as:

Properties

CAS No.

4433-16-3

Molecular Formula

C12H4N6O12

Molecular Weight

424.19 g/mol

IUPAC Name

1,3,5-trinitro-2-(2,4,6-trinitrophenyl)benzene

InChI

InChI=1S/C12H4N6O12/c19-13(20)5-1-7(15(23)24)11(8(2-5)16(25)26)12-9(17(27)28)3-6(14(21)22)4-10(12)18(29)30/h1-4H

InChI Key

PJTZYMXZEQWUHG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.